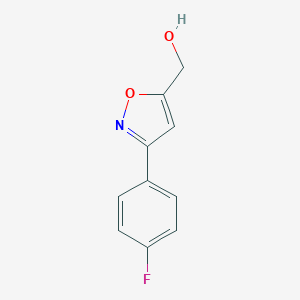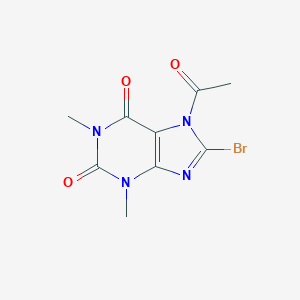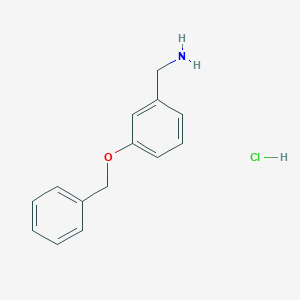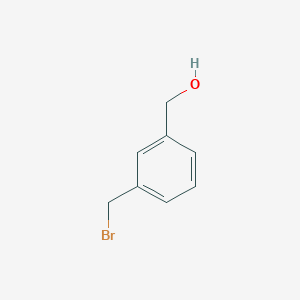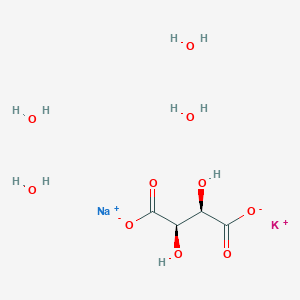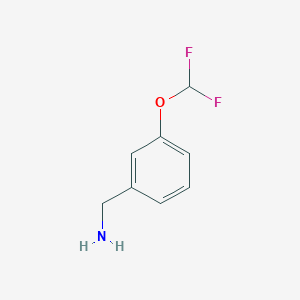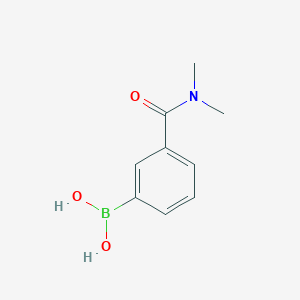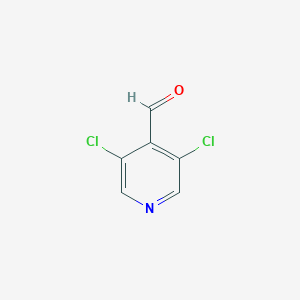
异柿黄素
描述
Isodiospyrin is a naturally occurring compound derived from the plant genus Diospyros, which belongs to the Ebenaceae family. It is a type of naphthoquinone, specifically a bis-naphthoquinonoid, known for its distinctive 1,2-binaphthoquinone chromophore. Isodiospyrin has garnered significant attention due to its cytotoxic activity against tumor cell lines and its potential as a therapeutic agent in various fields of scientific research .
科学研究应用
Isodiospyrin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of naphthoquinone chemistry and its derivatives.
生化分析
Biochemical Properties
Isodiospyrin interacts with human DNA topoisomerase I . It can prevent both DNA relaxation and kinase activities of human topoisomerase I . This interaction with the enzyme is crucial in its role in biochemical reactions .
Cellular Effects
Isodiospyrin has shown cytotoxic activity to tumor cell lines . It also has antibacterial activity, with the minimum inhibitory concentrations (MICs) against Gram-positive bacteria ranging from 0.78 to 50 microg/mL . Furthermore, it shows high antifungal activity against P. obscurans at 30uM with 81.4% growth inhibition .
Molecular Mechanism
Isodiospyrin acts as an inhibitor of human DNA topoisomerase I . Unlike the prototypic human topoisomerase I poison camptothecin, isodiospyrin does not induce human topoisomerase I-DNA covalent complexes . It binds to human topoisomerase I but not to DNA .
准备方法
Synthetic Routes and Reaction Conditions: Isodiospyrin can be synthesized through various chemical routes. One common method involves the oxidative coupling of 2-hydroxy-1,4-naphthoquinone derivatives. This process typically requires the use of oxidizing agents such as potassium ferricyanide or silver oxide under controlled conditions to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of isodiospyrin often involves the extraction and isolation from natural sources, particularly from species within the Diospyros genus. The extraction process includes solvent extraction, followed by chromatographic purification to obtain the pure compound .
化学反应分析
Types of Reactions: Isodiospyrin undergoes various chemical reactions, including:
Oxidation: Isodiospyrin can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert isodiospyrin into hydroquinone derivatives.
Substitution: Isodiospyrin can participate in substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases depending on the desired substitution.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo additional chemical modifications .
作用机制
Isodiospyrin exerts its effects primarily by inhibiting human DNA topoisomerase I. Unlike other topoisomerase I inhibitors, isodiospyrin does not induce the formation of covalent complexes between the enzyme and DNA. Instead, it binds directly to the enzyme, preventing it from accessing the DNA substrate. This inhibition also extends to the kinase activity of topoisomerase I, affecting the splicing factor 2/alternate splicing factor .
相似化合物的比较
Isodiospyrin is unique among naphthoquinones due to its bis-naphthoquinonoid structure. Similar compounds include:
Diospyrin: Another naphthoquinone from the same genus, known for its anticancer properties.
Plumbagin: A naphthoquinone with significant antibacterial and anticancer activities.
Juglone: A naphthoquinone found in walnut trees, known for its allelopathic properties.
Isodiospyrin stands out due to its dual inhibition of DNA topoisomerase I’s catalytic and kinase activities, which is not commonly observed in other naphthoquinones .
属性
IUPAC Name |
5-hydroxy-6-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-7-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O6/c1-9-7-11-12(23)3-4-13(24)19(11)22(28)18(9)17-10(2)8-16(27)20-14(25)5-6-15(26)21(17)20/h3-8,27-28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEOHKZVBKYMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174007 | |
| Record name | Isodiospyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20175-84-2 | |
| Record name | Isodiospyrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20175-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isodiospyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020175842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISODIOSPYRIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isodiospyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is isodiospyrin and where is it found?
A1: Isodiospyrin is a naturally occurring dimeric naphthoquinone found in several species of Diospyros trees, belonging to the Ebenaceae family. [, , , , , , ] These trees are known for their diverse array of bioactive compounds.
Q2: What is the molecular structure of isodiospyrin?
A2: Isodiospyrin is an unsymmetrical dimer of 7-methyljuglone, where the two naphthoquinone units are linked at the C-6 and C-8′ positions. [] It exists as an atropisomer due to restricted rotation around the biaryl bond. [, ]
Q3: What is the molecular formula and weight of isodiospyrin?
A3: The molecular formula of isodiospyrin is C22H16O8, and its molecular weight is 408.36 g/mol. []
Q4: How is the structure of isodiospyrin elucidated?
A4: The structure of isodiospyrin has been confirmed through various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , ] For instance, the use of Nuclear Overhauser Effects (NOE) in the NMR spectra of its methyl ether derivative provided crucial structural information. []
Q5: What are the key spectroscopic characteristics of isodiospyrin?
A5: Isodiospyrin displays characteristic peaks in various spectroscopic analyses. In IR spectroscopy, it shows absorption bands indicative of hydroxyl and carbonyl groups. [] NMR spectroscopy reveals distinct signals for protons and carbons, including those of the aromatic rings and methyl groups. [, ] Mass spectrometry, including techniques like ESI-MS, provides information about its molecular ion and fragmentation patterns. []
Q6: What is the absolute configuration of isodiospyrin?
A6: Isodiospyrin is a chiral molecule. The absolute configurations of its enantiomers were determined through asymmetric synthesis and confirmed using X-ray crystallography and circular dichroism (CD) spectroscopy. [, , ]
Q7: What is known about the biosynthesis of isodiospyrin?
A7: While the exact biosynthetic pathway of isodiospyrin is not fully elucidated, it is thought to arise from the oxidative coupling of 7-methyljuglone. [, , ] This hypothesis is supported by the co-occurrence of 7-methyljuglone and other related naphthoquinones in Diospyros species.
Q8: What are the reported biological activities of isodiospyrin?
A8: Isodiospyrin has shown a broad range of biological activities, including antibacterial, antifungal, antimycobacterial, and cytotoxic activities. [, , , , , ] For instance, it exhibits activity against Gram-positive bacteria like Streptococcus pyogenes and Streptococcus pneumoniae, as well as the mycobacterium Mycobacterium chelonae. []
Q9: How does isodiospyrin exert its antibacterial activity?
A9: While the exact mechanism of antibacterial action of isodiospyrin is not fully understood, it is suggested that, like other naphthoquinones, it might interfere with bacterial cell wall synthesis, DNA replication, or electron transport chain function. [] Further research is needed to pinpoint its precise mode of action.
Q10: Has isodiospyrin been investigated for its potential in treating parasitic diseases?
A13: While the research on isodiospyrin's antiparasitic activity is limited, a study has reported its activity against Leishmania mexicana promastigotes. [] This finding suggests a potential for further exploration of its antiparasitic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


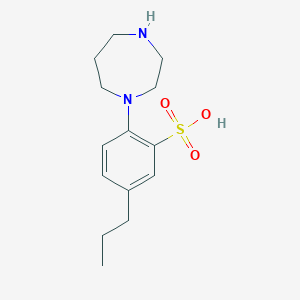

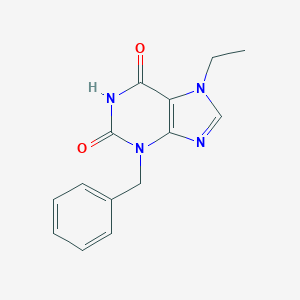
![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)
